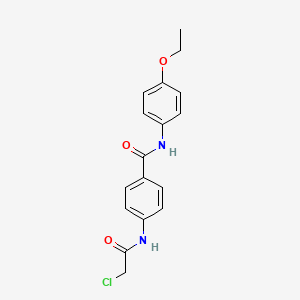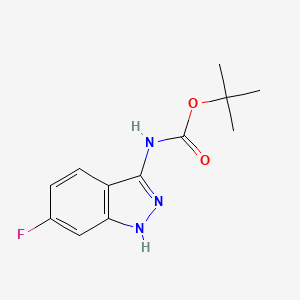![molecular formula C13H9NO5 B2792842 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 765937-81-3](/img/structure/B2792842.png)
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as 2E-3NPFPA, is an organic compound belonging to the class of nitrophenyl carboxylic acids. It has been studied extensively in the laboratory due to its unique properties and structure. In particular, it has been studied for its potential as a synthetic intermediate in organic synthesis, as a reagent for biochemistry and for its applications in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid involves the synthesis of the furan ring, followed by the addition of the nitrophenyl group, and finally the addition of the propenoic acid group.
Starting Materials
Furan, 3-nitrophenol, Acetic anhydride, Sodium acetate, Acetic acid, Propenoic acid, Sodium hydroxide, Ethanol, Diethyl ether, Hydrochloric acid, Sodium bicarbonate
Reaction
Synthesis of 5-(3-nitrophenyl)furan-2-carbaldehyde:, 1. Dissolve furan in acetic anhydride and add sodium acetate., 2. Heat the mixture to 80°C for 2 hours., 3. Cool the mixture and add water., 4. Extract the product with diethyl ether., 5. Dry the organic layer with sodium sulfate., 6. Evaporate the solvent to obtain 5-(furan-2-yl)pent-2-en-2-one., 7. Dissolve 5-(furan-2-yl)pent-2-en-2-one in ethanol and add 3-nitrophenol., 8. Add sodium hydroxide and heat the mixture to reflux for 2 hours., 9. Cool the mixture and acidify with hydrochloric acid., 10. Extract the product with diethyl ether., 11. Dry the organic layer with sodium sulfate., 12. Evaporate the solvent to obtain (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid., 13. Purify the product by recrystallization from ethanol and water., 14. Analyze the product by NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a probe for the study of enzyme mechanism and inhibition. It has also been used to study the structure and function of proteins, as a fluorescent marker for cell imaging and as a substrate for the study of enzyme kinetics. Furthermore, it has been used in the study of the structure and function of DNA, as well as in the study of the metabolism of drugs and other xenobiotics.
Mecanismo De Acción
The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is still not fully understood. However, it is believed to interact with proteins and other macromolecules through covalent or non-covalent interactions. It has been shown to interact with the active sites of enzymes, as well as with DNA and other nucleic acids. Furthermore, it has been shown to interact with lipids, such as phospholipids, and to form complexes with other small molecules, such as amino acids and sugars.
Efectos Bioquímicos Y Fisiológicos
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of DNA polymerases and to interfere with the function of DNA-binding proteins. Furthermore, it has been shown to modulate the activity of several transcription factors and to affect the expression of several genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has several advantages and limitations for laboratory experiments. One of its main advantages is its low cost and availability. Furthermore, it is relatively easy to synthesize and can be stored for long periods of time. However, it is also highly toxic and must be handled with care. It is also not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
The potential future directions for the use of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid are numerous. One potential direction is to use it as a tool for the study of protein-protein interactions, as well as for the study of enzyme inhibition and regulation. Furthermore, it could be used to study the structure and function of DNA, as well as to study the metabolism of drugs and other xenobiotics. Additionally, it could be used to study the structure and function of membrane proteins, as well as to study the mechanism of cell signaling and the regulation of gene expression. Finally, it could be used to study the structure and function of proteins involved in the immune response and other biological processes.
Propiedades
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-8H,(H,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMFADOEDNSWOV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)
![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)
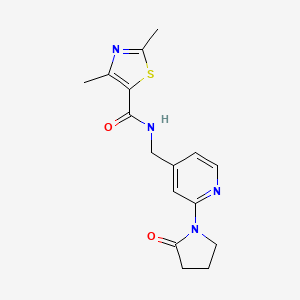
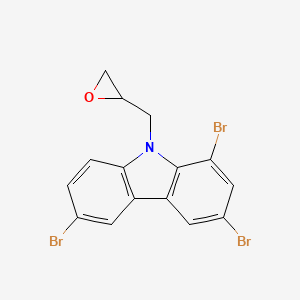
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)
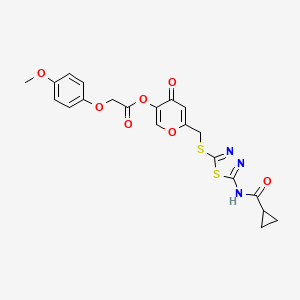
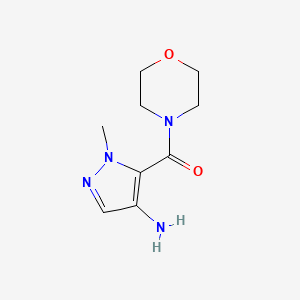
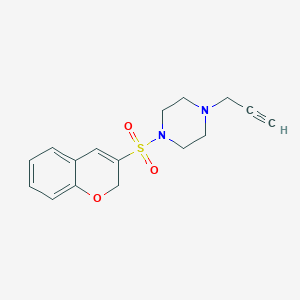
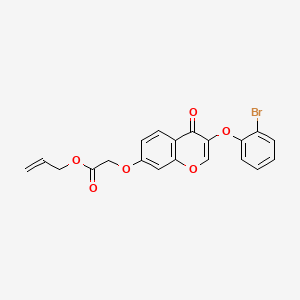
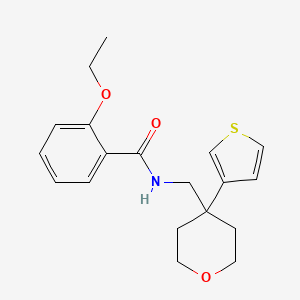
![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
